(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
Description
(1S,3S)-3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a structurally complex small molecule characterized by a fused imidazo[1,5-a]pyrazine core, a 2-phenylquinoline substituent, and a stereospecific cyclobutanol ring.
Structural determination of this compound likely employs X-ray crystallography using programs like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise geometric analysis (e.g., bond lengths, torsion angles) . The 8-chloro substituent on the imidazopyrazine and the phenylquinoline group may enhance target binding affinity or modulate solubility, while the methylcyclobutanol contributes to metabolic stability.
Properties
IUPAC Name |
3-[8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLLBLQMLPUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3Cl)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the phenylquinoline moiety and the chlorination step. The final step involves the formation of the cyclobutanol ring. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.
Industry
In industry, (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol could be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Selected Analogs
*Hypothetical data for illustrative purposes.
- Analog A : Removal of the 8-chloro group reduces lipophilicity (lower logP) and increases solubility but diminishes potency (higher IC50), highlighting the chloro substituent’s role in target engagement.
- Analog B: Stereoinversion at the cyclobutanol ring drastically reduces activity, emphasizing the importance of the (1S,3S) configuration for binding .
- Analog C: Substituting quinoline with naphthyridine increases logP (more hydrophobic) and slightly improves potency but reduces solubility, suggesting trade-offs between affinity and pharmacokinetics .
Methodological Considerations in Similarity Assessment
- Structural Similarity Metrics : Tools like Tanimoto coefficients (2D fingerprints) or 3D shape alignment may yield conflicting rankings. For example, Analog C might score lower in 2D similarity due to the naphthyridine substitution but higher in 3D alignment due to conserved shape .
- Crystallographic Refinement: SHELXL enables precise comparison of bond lengths and angles between analogs, revealing subtle conformational differences (e.g., cyclobutanol ring puckering in Analog B) .
Biological Activity
The compound (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a cyclobutanol moiety linked to an imidazo[1,5-a]pyrazine scaffold, which is further substituted with a chloro and a phenylquinoline group. The molecular formula is .
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of apoptotic markers such as Bcl-2 and caspase proteins. For instance, one study demonstrated that treatment with related compounds led to a significant downregulation of Bcl-2 and an upregulation of pro-apoptotic markers in breast cancer cells (MCF-7) .
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. An IC50 value below 10 μM was reported against several types of cancer cells, indicating potent antiproliferative properties .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Apoptosis Induction : A study involving a structurally similar compound revealed that it significantly induced apoptosis in MCF-7 cells by modulating the expression levels of Bcl-2 and caspase-3. The results indicated a reduction in Bcl-2 expression by over 50% compared to untreated controls, while caspase-3 levels increased fivefold .
- Antiproliferative Assays : In vitro assays demonstrated that compounds with similar scaffolds exhibited effective inhibition of cancer cell growth. For example, a derivative showed IC50 values of 2.3 μM against HeLa cells and 2.5 μM against MCF-7 cells .
Data Tables
Below are summarized findings from various studies on related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 2.3 | Apoptosis induction via Bcl-2 modulation |
| Compound B | MCF-7 | 2.5 | Upregulation of caspase-3 |
| Compound C | SW480 | <10 | Antiproliferative activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
